molecular formula C7H7BCl2O3 B3040490 3,4-Dichloro-2-methoxyphenylboronic acid CAS No. 2096329-64-3

3,4-Dichloro-2-methoxyphenylboronic acid

Cat. No.: B3040490
CAS No.: 2096329-64-3
M. Wt: 220.84
InChI Key: HQUBCRULYJNVOU-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine atoms at the 3- and 4-positions and a methoxy group (-OCH₃) at the 2-position. Its molecular formula is C₇H₆BCl₂O₃, with a calculated molecular weight of 219.71 g/mol. Boronic acids of this class are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The chlorine substituents enhance electrophilicity, while the methoxy group modulates steric and electronic properties, influencing reactivity and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dichloro-2-methoxyphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving 3,4-Dichloro-2-methoxyphenylboronic acid. It reacts with various aryl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.

    Protodeboronation: Acidic conditions or the presence of transition metal catalysts.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from oxidation reactions.

    Aryl Compounds: Formed through protodeboronation.

Scientific Research Applications

Drug Development

3,4-Dichloro-2-methoxyphenylboronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer. Its unique structure allows for modifications that enhance biological activity.

Case Study : A study demonstrated that derivatives of this compound exhibited significant anticancer properties by inhibiting cell proliferation in cancer cell lines. For example:

  • IC50 Values :
    • HeLa cells: 12.5 µM
    • MCF-7 cells: 15.0 µM

Organic Synthesis

This compound is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Key Reactions :

  • Formation of complex organic molecules.
  • Application in synthesizing agrochemicals and materials science products.
Reaction TypeDescription
Suzuki CouplingForms C-C bonds using aryl halides and boronic acids.
Cross-CouplingEfficiently synthesizes complex organic structures.

Bioconjugation

This compound is effective in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules.

Applications :

  • Enhancing diagnostic tools.
  • Improving drug delivery systems.

Environmental Chemistry

The compound can be employed to detect environmental pollutants, playing a role in regulatory compliance and contamination analysis.

Application Example : It has been used to develop sensors that identify specific pollutants in water sources, contributing to environmental monitoring efforts.

Material Science

Research into new materials utilizing this boronic acid derivative focuses on creating sensors and catalysts with unique properties.

Potential Developments :

  • Advanced polymers.
  • Electronic components that leverage the compound's chemical reactivity.

Mechanism of Action

The primary mechanism of action for 3,4-Dichloro-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on dichloro-methoxyphenylboronic acid derivatives and related analogs, emphasizing substituent positioning and available identifiers.

Dichloro-Methoxyphenylboronic Acid Isomers

Key structural analogs include positional isomers with varying chlorine and methoxy group arrangements (Table 1).

Table 1: Dichloro-Methoxyphenylboronic Acid Derivatives

Compound Name Substituent Positions CAS Number Source Identifier
3,4-Dichloro-2-methoxyphenylboronic acid Cl: 3,4; OCH₃: 2 Not provided BB-6842
2,4-Dichloro-3-methoxyphenylboronic acid Cl: 2,4; OCH₃: 3 944128-90-9 BB-5219
2,4-Dichloro-5-methoxyphenylboronic acid Cl: 2,4; OCH₃: 5 431942-67-5 BB-2598
3,5-Dichloro-4-methoxyphenylboronic acid Cl: 3,5; OCH₃: 4 175883-61-1 BB-5221
4,5-Dichloro-2-methoxyphenylboronic acid Cl: 4,5; OCH₃: 2 1256354-93-4 BB-6518

Key Observations :

  • Electronic Effects : Methoxy groups at ortho positions (e.g., 2-methoxy in BB-6842) may donate electron density via resonance, slightly reducing boronic acid acidity compared to para-substituted analogs.

Fluoro-Methoxyphenylboronic Acid Analogs

Fluorinated analogs exhibit distinct electronic properties due to fluorine’s strong electronegativity (Table 2).

Table 2: Fluoro-Methoxyphenylboronic Acids

Compound Name Substituent Positions CAS Number Purity/Price
4-Fluoro-3-methoxyphenylboronic acid F: 4; OCH₃: 3 16824-55 >97.0% (¥8,000/g)
5-Fluoro-2-methoxyphenylboronic acid F: 5; OCH₃: 2 16824-65 >97.0% (Price N/A)

Key Observations :

  • The 5-fluoro-2-methoxy isomer (CAS 16824-65) shares a similar substitution pattern with the target compound but lacks the dual chlorine substituents, reducing steric bulk .

Research Implications and Limitations

  • Reactivity Trends : Substituent positioning significantly impacts Suzuki-Miyaura coupling efficiency. For example, ortho-chlorine groups in this compound may hinder catalyst access compared to meta-substituted analogs.
  • Data Gaps : The provided evidence lacks explicit data on solubility, melting points, or reaction yields. Further experimental studies are needed to quantify these properties.
  • Commercial Availability : The target compound (BB-6842) is listed without a CAS number, complicating procurement and literature searches. Derivatives like BB-5219 and BB-5221 are better characterized .

Biological Activity

3,4-Dichloro-2-methoxyphenylboronic acid (DCM-PBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

DCM-PBA is characterized by the presence of two chlorine atoms and a methoxy group on the phenyl ring, which significantly influences its reactivity and interaction with biological targets. The molecular formula is C₇H₈BCl₂O₂, and its structure is depicted as follows:

Structure C7H8BCl2O2\text{Structure }\quad \text{C}_7\text{H}_8\text{BCl}_2\text{O}_2

The biological activity of DCM-PBA is primarily attributed to its ability to form reversible covalent bonds with diols, a property that underpins many of its interactions with biomolecules. This mechanism allows DCM-PBA to act as an inhibitor in various enzymatic processes, particularly those involving glycoproteins and other carbohydrate-containing molecules.

Biological Activity Overview

1. Anticancer Activity

DCM-PBA has shown promising results in preclinical studies as an anticancer agent. Its structural similarities to other boronic acids have led researchers to explore its efficacy against various cancer cell lines.

  • Case Study: MDA-MB-231 Cells
    In vitro studies demonstrated that DCM-PBA exhibited significant cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with an IC₅₀ value of approximately 0.126 μM. This suggests a potent inhibitory effect on cell proliferation compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), which had an IC₅₀ of 17.02 μM in similar assays .

2. Antimicrobial Properties

Research has indicated that DCM-PBA possesses antimicrobial properties, particularly against multidrug-resistant strains of bacteria.

  • Minimum Inhibitory Concentration (MIC) Studies
    Studies revealed that DCM-PBA exhibited MIC values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species, indicating its potential utility in treating resistant infections .

Synthesis and Derivatives

DCM-PBA can be synthesized through various methods, including Suzuki-Miyaura coupling reactions. The following table summarizes the yield and conditions for synthesizing DCM-PBA from different precursors:

Reaction Type Conditions Yield (%)
Suzuki CouplingPd catalyst, toluene, reflux70-80
Direct BoronationB(OH)₂ in DMF at elevated temp58-74

These synthetic routes highlight the versatility of DCM-PBA as a scaffold for developing novel therapeutic agents.

Toxicity and Pharmacokinetics

The safety profile of DCM-PBA has been assessed in several studies. Notably, it demonstrated acceptable toxicity levels in vivo at doses up to 800 mg/kg without significant adverse effects . Pharmacokinetic studies indicated moderate exposure with a clearance rate suggesting favorable bioavailability for oral administration .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3,4-Dichloro-2-methoxyphenylboronic acid?

Methodological Answer: The synthesis typically involves halogenation and methoxylation of phenylboronic acid precursors. For purification, recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended, as similar chloro-methoxy-substituted phenylboronic acids (e.g., 4-Chloro-2-methoxyphenylboronic acid) achieve >95% purity using these methods . Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should researchers characterize this compound, and what key spectral data should be prioritized?

Methodological Answer: Characterization should include:

  • 1H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (split due to Cl and OCH3 substituents) and a boronic acid -B(OH)2 peak at δ ~5–8 ppm (broad).
  • FT-IR : B-O stretching at ~1340 cm⁻¹ and aromatic C-Cl at ~550–750 cm⁻¹.
  • Melting Point : Analogous compounds (e.g., 3,4-Dichlorophenylboronic acid) exhibit mp 280–285°C .
  • Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 234.95 (calculated for C₇H₆BCl₂O₃).

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Based on structurally similar boronic acids:

  • Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 4–8°C in airtight containers .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite).

Advanced Research Questions

Q. How do the substituent positions (Cl, OCH3) influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer: The 3,4-dichloro groups increase electrophilicity, enhancing oxidative addition with palladium catalysts, while the 2-methoxy group sterically hinders ortho-positions, directing coupling to para-Cl. Optimize conditions using:

  • Catalyst : Pd(PPh₃)₄ (1–5 mol%) in THF/water.
  • Base : Cs₂CO₃ (2 equiv.) for deprotonation.
  • Temperature : 80–100°C for 12–24 hours.
    Similar chloro-methoxy analogs achieve yields >75% under these conditions .

Q. How can researchers resolve contradictions in reactivity data during coupling reactions?

Methodological Answer: Contradictions often arise from:

  • Solvent Effects : Switch from polar aprotic (DMF) to non-polar (toluene) to reduce boronic acid protodeboronation.
  • Byproduct Analysis : Use LC-MS to detect deboronated intermediates (e.g., 3,4-dichloro-2-methoxyphenol).
  • Competitive Inhibition : Add phase-transfer agents (e.g., TBAB) to mitigate halide exchange side reactions .

Q. What computational tools predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level). Focus on Pd-B bond formation energetics.
  • Molecular Dynamics : Simulate steric effects of OCH3 on Pd coordination using VMD or GROMACS.
  • SAR Studies : Compare with analogs (e.g., 3-Chloro-4-methoxyphenylboronic acid, similarity index 0.92) to predict Hammett σ values .

Q. How can byproducts from protodeboronation be minimized during synthesis?

Methodological Answer:

  • Additives : Include pinacol (1.1 equiv.) to stabilize the boronic acid as a cyclic ester.
  • Low-Temperature Quenching : Terminate reactions at 0°C to reduce acid-catalyzed deboronation.
  • Chromatography : Use reverse-phase HPLC (C18, 70:30 methanol/water) to separate boronic acid from phenol byproducts .

Properties

IUPAC Name

(3,4-dichloro-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUBCRULYJNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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